Chromocene

Catalog No.
S1502387
CAS No.
1271-24-5
M.F
C10H10Cr
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocene

CAS Number

1271-24-5

Product Name

Chromocene

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

WQGIIPSPIWDBHR-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2]

The exact mass of the compound Bis(cyclopentadienyl)chromium(II) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chromocene (bis(cyclopentadienyl)chromium) is a highly reactive, 16-electron paramagnetic metallocene that serves as a critical organometallic precursor in industrial catalysis and advanced materials synthesis [1]. Unlike its 18-electron counterparts, chromocene's coordinative unsaturation and specific steric profile make it uniquely suited for surface organometallic chemistry, particularly when grafted onto silica to form the Union Carbide ethylene polymerization catalyst [1]. In procurement and material selection contexts, its core value is defined by its high volatility for solid-source chemical vapor deposition (CVD), its precisely tuned electrochemical redox potential, and its ability to initiate polymerization without the need for complex cocatalysts [REFS-2, REFS-3].

Generic substitution of chromocene with other metallocenes or inorganic chromium salts fundamentally compromises process control and reactivity [1]. Replacing chromocene with ferrocene is ineffective, as ferrocene’s 18-electron stability prevents the necessary surface grafting and catalytic initiation required in polymerization workflows [1]. Substituting it with inorganic precursors like chromium(VI) oxide (the Phillips catalyst baseline) eliminates the cyclopentadienyl ligand environment, stripping the system of its critical hydrogen sensitivity used for molecular weight tuning [1]. Furthermore, utilizing liquid alkyl-substituted chromocenes (e.g., bis(ethylcyclopentadienyl)chromium) in vapor deposition alters the vapor pressure profile and risks introducing unwanted alkyl-derived carbon impurities into the final metal or doped semiconductor films[REFS-2, REFS-3].

Hydrogen-Responsive Molecular Weight Control in Polyethylene Synthesis

When grafted onto silica, chromocene forms the basis of the Union Carbide catalyst, which exhibits unprecedented sensitivity to hydrogen compared to the traditional Phillips catalyst (CrO3/silica) [1]. Hydrogen acts as a highly efficient chain transfer agent by inserting into the chromium-carbon bond, allowing operators to dynamically tune the polymer molecular weight simply by adjusting the hydrogen-to-ethylene ratio [2]. In contrast, the Phillips catalyst shows poor hydrogen sensitivity, requiring cumbersome adjustments to reactor temperature or support porosity to achieve similar molecular weight control [1].

Evidence DimensionMechanism for polymer molecular weight control
Target Compound DataChromocene/Silica (Union Carbide): Highly sensitive to H2 ratio adjustments
Comparator Or BaselineCrO3/Silica (Phillips): Insensitive to H2; requires temperature/support modification
Quantified DifferenceEnables dynamic, in-situ molecular weight tuning via gas feed rather than thermal/physical parameter changes
ConditionsGas-phase or slurry ethylene polymerization

Allows chemical engineers to precisely and dynamically control the molecular weight distribution of high-density polyethylene without halting or reconfiguring the reactor.

Tuned Reductant Strength for Electrochemical Mediation

Chromocene is a 16-electron complex that functions as a reversible one-electron reducing agent, but with a significantly milder redox profile than its 19-electron neighbor, cobaltocene [1]. While cobaltocene operates at a highly aggressive -1.33 V vs. the ferrocene/ferrocenium (Fc/Fc+) reference, chromocene's redox potential sits at approximately -0.67 V vs. Fc/Fc+ [2]. This ~0.66 V difference makes chromocene an ideal redox mediator in systems where a milder potential is required to prevent the over-reduction of sensitive substrates or the degradation of battery electrolytes[1].

Evidence DimensionElectrochemical redox potential (vs. Fc/Fc+)
Target Compound DataChromocene: -0.67 V
Comparator Or BaselineCobaltocene: -1.33 V
Quantified Difference0.66 V less negative (milder reducing strength)
ConditionsNon-aqueous cyclic voltammetry

Provides a precisely tuned, milder reducing environment for sensitive organometallic syntheses and next-generation battery redox mediators where cobaltocene would cause unwanted side reactions.

Solid-Source Volatility and Precursor Purity in Vapor Deposition

In chemical vapor deposition (CVD) workflows, the physical state and decomposition profile of the precursor dictate the delivery hardware [1]. Chromocene is a highly volatile solid that sublimes readily at 60–80 °C under high vacuum (melting point 168–173 °C), making it optimal for solid-source bubblers [2]. Conversely, bis(ethylcyclopentadienyl)chromium is a liquid at room temperature (boiling point 95–98 °C at 1.0 mm) [2]. While liquid precursors offer steady flow, utilizing unsubstituted chromocene eliminates the ethyl groups that can act as a source of carbon contamination during the thermal decomposition phase, ensuring higher purity in the deposited chromium films [1].

Evidence DimensionPhysical state and thermal delivery profile
Target Compound DataChromocene: Solid, sublimes at 60–80 °C (high vacuum)
Comparator Or BaselineBis(ethylcyclopentadienyl)chromium: Liquid, b.p. 95–98 °C (1.0 mm)
Quantified DifferenceEliminates alkyl side-chains, altering hardware requirements and reducing carbon impurity risks
ConditionsHigh-vacuum CVD/ALD precursor delivery

Dictates the selection of solid-source delivery hardware and is critical for applications requiring high-purity chromium deposition without alkyl-derived carbon contamination.

Dynamic Molecular Weight Control in HDPE Production

Utilizing silica-supported chromocene (Union Carbide process) to manufacture high-density polyethylene where rapid, in-situ adjustment of polymer molecular weight via hydrogen gas feed is required, outperforming the static control mechanisms of traditional Phillips catalysts[1].

Solid-Source High-Pressure CVD for Optical Fibers

Procuring chromocene as a highly volatile, carbon-minimized solid precursor for doping extreme aspect-ratio microstructured optical fibers (e.g., Cr2+:ZnSe lasers) via sublimation, where liquid alkyl-chromocenes would introduce unacceptable carbon impurities [2].

Mild Redox Mediation in Energy Storage

Integrating chromocene into non-aqueous electrochemical cells or next-generation battery electrolytes (such as Li-S or Li-O2) where its specific -0.67 V redox potential prevents the over-reduction associated with stronger metallocenes like cobaltocene [3].

Physical Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Exact Mass

182.018755 g/mol

Monoisotopic Mass

182.018755 g/mol

Boiling Point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

Heavy Atom Count

11

Melting Point

343 °F (NTP, 1992)

UNII

FI251W8B1L

Other CAS

1271-24-5

Wikipedia

Chromocene

General Manufacturing Information

Chromocene: ACTIVE

Dates

Last modified: 08-15-2023

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